1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with N-methylmethanamine under specific conditions. For instance, the reaction can be catalyzed by palladium in the presence of a base such as potassium carbonate, and the reaction is typically carried out in a solvent like dioxane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the benzothiophene ring .
Scientific Research Applications
1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact mechanism can vary depending on the specific application and target. In the case of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
- 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
- 1-(Benzo[b]thiophen-4-yl)-N-methylmethanamine
- 1-(Benzo[b]thiophen-5-yl)-N-methylmethanamine
Comparison: 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the benzothiophene ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties. For example, the position of the substituent can affect the compound’s ability to interact with biological targets, thereby influencing its therapeutic potential .
Properties
IUPAC Name |
1-(1-benzothiophen-3-yl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCORDOYWODTNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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